molecular formula C10H12N4S B185334 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- CAS No. 88722-37-6

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)-

Cat. No. B185334
CAS RN: 88722-37-6
M. Wt: 220.3 g/mol
InChI Key: IENZXULLOQBQTD-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazol-3-amine, 5-(methylthio)- is a type of organic compound known as a triazole, which is a five-membered aromatic ring with three nitrogen atoms . This compound has a molecular formula of C3H6N4S and a molecular weight of 130.1715 .


Molecular Structure Analysis

Triazoles are planar and aromatic, allowing them to participate in pi stacking interactions. They also have multiple nitrogen atoms that can act as hydrogen bond acceptors .


Physical And Chemical Properties Analysis

This compound has a melting point of 130-133 °C and a boiling point of 393.7°C at 760 mmHg . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • 1H-1,2,4-Triazol-3-amines have been explored extensively in chemical synthesis. Notably, these compounds can undergo amination processes, forming corresponding 3-amino-1,2,4-triazines, which are crucial intermediates in various chemical reactions (Rykowski & Plas, 1982).
    • A green, catalyst-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines has been developed. This approach is metal- and oxidant-free, highlighting its environmental benefits. Moreover, these synthesized compounds exhibit intriguing photophysical properties, suggesting potential applications in optical materials (Guo et al., 2021).
  • Photophysical Properties

    • The fluorescence and aggregation-induced emission (AIE) properties of certain 1H-1,2,4-triazol-3-amines have been investigated, revealing their potential in organic chemistry, medicinal chemistry, and optical materials fields. This underscores the compound's relevance in developing materials with specific photophysical characteristics (Guo et al., 2021).
  • Antimicrobial Applications

    • Synthesized derivatives of 1,2,4-Triazol compounds have been evaluated for their antimicrobial activities. Notably, some of these derivatives exhibit good to moderate activities against various microorganisms, indicating the potential of 1H-1,2,4-Triazol-3-amine compounds in developing new antimicrobial agents (Bektaş et al., 2007).
  • Crystallographic Studies

    • Crystallographic studies of 1H-1,2,4-Triazol-3-amine compounds have provided valuable insights into their structural properties. For instance, the analysis of tautomers, like 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, has revealed details about their planarity and the angles formed by phenyl and 1,2,4-triazole rings. Such studies are crucial for understanding the molecular basis of the compound's reactivity and interaction with other molecules (Dolzhenko et al., 2008).
  • Catalysis and Organic Synthesis

    • Complexes involving 1,2,4-Triazol compounds have been explored for their catalytic properties. For instance, their application in transfer hydrogenation and oxidation reactions showcases the versatility of these compounds in facilitating chemical transformations, which is fundamental in organic synthesis and industrial chemistry (Saleem et al., 2014).
  • Antibacterial Studies

    • Novel urea derivatives containing 1H-1,2,4-triazole and 3-(methylthio)-1H-1,2,4-triazole moieties have been synthesized and assessed for antibacterial action against a range of bacteria and fungi, indicating the potential pharmaceutical applications of these compounds (Choudhary et al., 2023).

Safety And Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-benzyl-3-methylsulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-15-10-12-9(13-14-10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZXULLOQBQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356823
Record name 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)-

CAS RN

88722-37-6
Record name 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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